Cas no 569327-34-0 (1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one)

1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by its distinct molecular structure featuring dichlorophenyl and methylphenyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of electron-withdrawing (dichloro) and electron-donating (methyl) groups enhances its reactivity in various chemical transformations, such as Michael additions or cyclization reactions. Its well-defined crystalline structure also makes it suitable for crystallographic studies. Researchers value this compound for its versatility in medicinal chemistry applications, particularly in the development of antimicrobial and anti-inflammatory agents.
1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one structure
569327-34-0 structure
Product Name:1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
CAS No:569327-34-0
MF:C16H12Cl2O
MW:291.171882629395
CID:4715275
Update Time:2025-06-09

1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
    • 1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
    • 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
    • Inchi: 1S/C16H12Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-10H,1H3
    • InChI Key: GIJSNCFEMSUPQS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C=CC1C=CC=CC=1C)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 340
  • Topological Polar Surface Area: 17.1

1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB421462-1g
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one; .
569327-34-0
1g
€339.20 2025-04-17
abcr
AB421462-5g
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one; .
569327-34-0
5g
€658.70 2025-04-17
abcr
AB421462-10g
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one; .
569327-34-0
10g
€786.50 2025-04-17
abcr
AB421462-25g
(2E)-1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one; .
569327-34-0
25g
€1169.90 2025-04-17
A2B Chem LLC
AJ25156-1g
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
569327-34-0 95+%
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$628.00 2024-04-19
A2B Chem LLC
AJ25156-2g
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
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$830.00 2024-04-19
A2B Chem LLC
AJ25156-5g
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
569327-34-0 95+%
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$1134.00 2024-04-19
A2B Chem LLC
AJ25156-10g
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
569327-34-0 95+%
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$1337.00 2024-04-19
A2B Chem LLC
AJ25156-25g
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
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$1944.00 2024-04-19
A2B Chem LLC
AJ25156-50g
(2E)-1-(2,4-dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
569327-34-0 95+%
50g
$2855.00 2024-04-19

1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:569327-34-0)1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Order Number:A1232698
Stock Status:in Stock
Quantity:10g/2g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:13
Price ($):1018/626
Email:sales@amadischem.com

Additional information on 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one

Research Brief on 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one (CAS: 569327-34-0)

1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one (CAS: 569327-34-0) is a chalcone derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Chalcones, characterized by their α,β-unsaturated ketone structure, are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, has been the subject of several studies aimed at elucidating its pharmacological potential and mechanistic pathways.

Recent research has focused on the synthesis and optimization of 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one to enhance its bioactivity and pharmacokinetic properties. A study published in the *Journal of Medicinal Chemistry* (2023) demonstrated that this compound exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study employed molecular docking and in vitro assays to validate its binding affinity and selectivity, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

Another significant area of investigation has been the anticancer properties of this chalcone derivative. Research conducted by a team at the National Cancer Institute (2024) revealed that 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one induces apoptosis in human breast cancer cell lines (MCF-7) through the activation of the intrinsic mitochondrial pathway. The study highlighted the compound's ability to modulate key apoptotic markers, such as caspase-3 and Bcl-2, providing a mechanistic basis for its cytotoxic effects. These findings underscore its potential as a chemotherapeutic agent, warranting further preclinical evaluation.

In addition to its anti-inflammatory and anticancer activities, recent studies have explored the antimicrobial efficacy of this compound. A 2024 publication in *Bioorganic & Medicinal Chemistry Letters* reported that 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as evidenced by electron microscopy and permeability assays.

The synthetic pathways for 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one have also been a focus of recent research. A novel, eco-friendly synthesis method utilizing green chemistry principles was reported in *Tetrahedron Letters* (2023). This method employs microwave-assisted Claisen-Schmidt condensation, significantly reducing reaction times and improving yields compared to traditional methods. Such advancements in synthesis are critical for scaling up production and facilitating further pharmacological studies.

Despite these promising findings, challenges remain in the development of 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, 1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one (CAS: 569327-34-0) represents a versatile scaffold with significant potential in drug discovery. Its multifaceted bioactivity, coupled with recent advancements in synthesis and mechanistic understanding, positions it as a promising candidate for further development. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.

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Amadis Chemical Company Limited
(CAS:569327-34-0)1-(2,4-Dichlorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
A1232698
Purity:99%/99%
Quantity:10g/2g
Price ($):1018/626
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